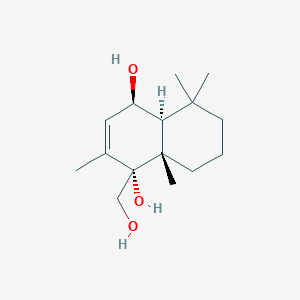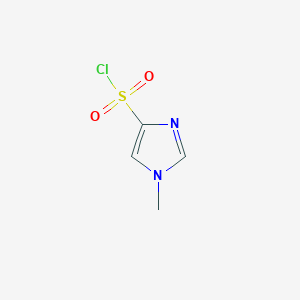![molecular formula C14H14FNO2S B161253 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-71-5](/img/structure/B161253.png)
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. This compound has been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanism of action. In
Wirkmechanismus
Etofenamate works by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid into prostaglandins. By inhibiting COX, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and asthma. It has also been shown to reduce fever in animal models of infection. Etofenamate has been shown to have a good safety profile, with few side effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Etofenamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established mechanism of action. It has been extensively studied in animal models, making it a valuable tool for investigating the role of prostaglandins in inflammation and pain. However, 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has some limitations for use in lab experiments. It is not as potent as some other NSAIDs, and its effects may be less pronounced in some animal models. Additionally, it may not be suitable for use in certain types of experiments due to its mode of action.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of new formulations of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid that may be more effective or have fewer side effects than the current formulation. Another area of interest is the investigation of the role of 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in the treatment of other inflammatory diseases, such as psoriasis, multiple sclerosis, and Alzheimer's disease. Finally, the development of new drugs that target the same pathway as 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may lead to the discovery of new treatments for inflammatory diseases.
Synthesemethoden
Etofenamate is synthesized by the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)phenol with 2-bromo propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure 2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
Etofenamate has been used extensively in scientific research due to its unique chemical properties and mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a valuable tool in the study of inflammatory diseases such as arthritis, colitis, and asthma. Etofenamate has also been used to study the role of prostaglandins in inflammation and pain, and to investigate the mechanism of action of other NSAIDs.
Eigenschaften
CAS-Nummer |
138568-71-5 |
|---|---|
Produktname |
2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-[4-(4-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NTYPJSCLTYFJEW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Kanonische SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



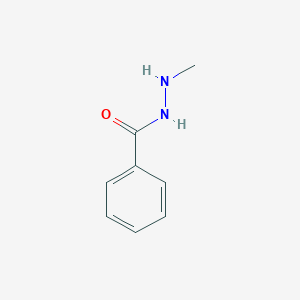
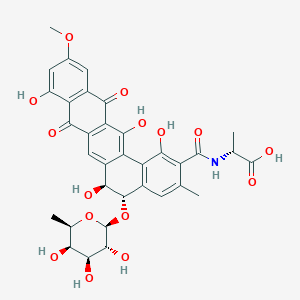
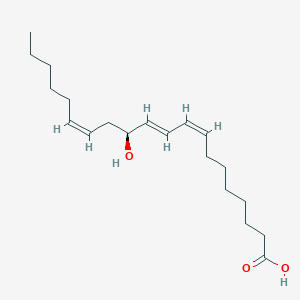
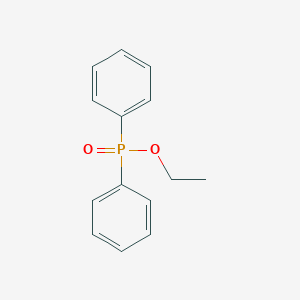
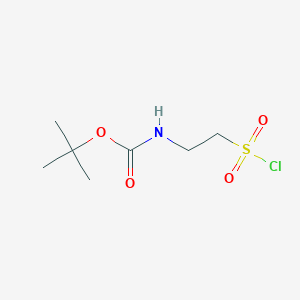

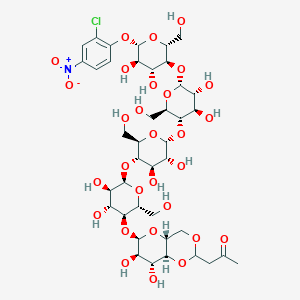
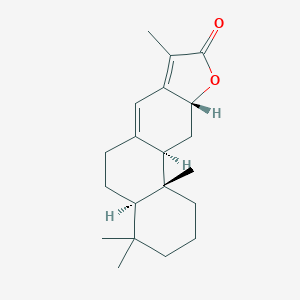
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
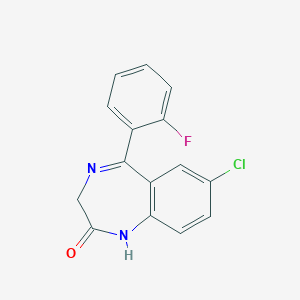
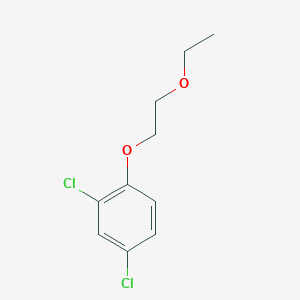
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
